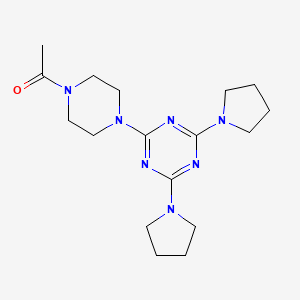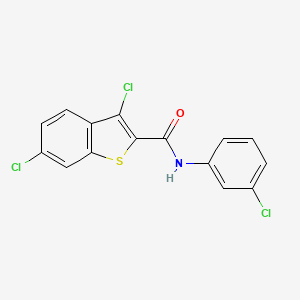
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.
作用機序
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide inhibits BCR signaling by targeting Bruton's tyrosine kinase (BTK), a key mediator of B-cell activation. BTK is a cytoplasmic tyrosine kinase that is essential for BCR signaling and B-cell development. This compound binds to the active site of BTK and prevents its phosphorylation and activation, leading to inhibition of downstream signaling pathways and ultimately, inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cells in CLL and MCL. This compound has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, this compound has been shown to reduce the levels of autoantibodies and immune complex deposition in animal models of autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects and toxicity. This compound has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its efficacy and bioavailability in vivo.
将来の方向性
There are several future directions for the research and development of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide. One potential application of this compound is in combination therapy with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Another potential application is in the treatment of autoimmune diseases and inflammatory disorders, where this compound may be used as a monotherapy or in combination with other immunomodulatory agents. Further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide involves the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with 3-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylformamide (DMF) and sodium azide to form the final product. The overall yield of this synthesis method is around 30%.
科学的研究の応用
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results as an inhibitor of B-cell receptor (BCR) signaling in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NOS/c16-8-2-1-3-10(6-8)19-15(20)14-13(18)11-5-4-9(17)7-12(11)21-14/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEGWYKWBOCLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
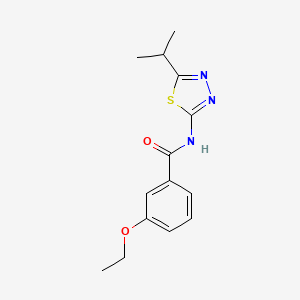
![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)

![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)
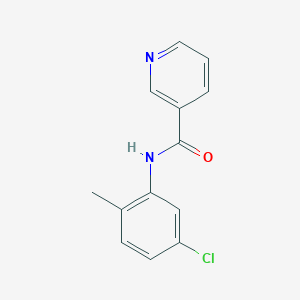

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
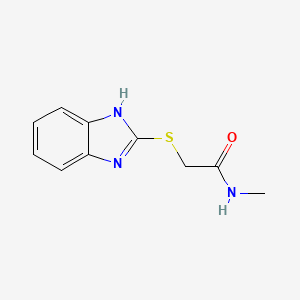
![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)
